molecular formula C26H18ClN5O3S3 B6002543 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B6002543
M. Wt: 580.1 g/mol
InChI Key: AFNCCWQHSKYKGG-UHFFFAOYSA-N
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Description

4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a thiazole ring, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN5O3S3/c27-17-7-5-16(6-8-17)23-15-21(20-3-1-2-4-22(20)30-23)24(33)31-25(36)29-18-9-11-19(12-10-18)38(34,35)32-26-28-13-14-37-26/h1-15H,(H,28,32)(H2,29,31,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNCCWQHSKYKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves multiple steps, including the formation of the quinoline core, the introduction of the thiazole ring, and the attachment of the benzenesulfonamide group. Common synthetic routes include:

    Formation of the Quinoline Core: This step typically involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.

    Introduction of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolyl derivatives: Compounds with similar quinoline cores.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group.

Uniqueness

4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its combination of these three distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs.

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